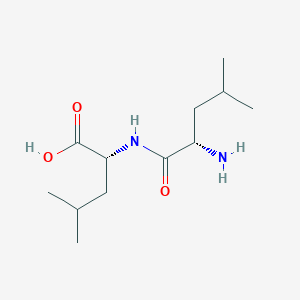

l-Leucyl-d-leucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

l-Leucyl-d-leucine is a dipeptide composed of two leucine molecules, one in the l-configuration and the other in the d-configuration. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. Leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic regulation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of l-Leucyl-d-leucine typically involves the coupling of l-leucine and d-leucine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to form the dipeptide bond.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.

化学反応の分析

Types of Reactions: l-Leucyl-d-leucine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.

Oxidation: Oxidative reactions can modify the side chains of leucine residues, potentially forming keto or hydroxyl derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: l-leucine and d-leucine.

Oxidation: Keto or hydroxyl derivatives of leucine.

Substitution: Amino or ester derivatives of this compound.

科学的研究の応用

Biochemical Properties

L-Leucyl-D-leucine exhibits unique biochemical characteristics due to the presence of both L- and D-enantiomers. The L-form is known for its role in protein synthesis and metabolism, while the D-form has been studied for its potential effects on cellular processes. Research indicates that the combination of these two forms may enhance certain biological activities.

Cancer Research

This compound has been investigated for its potential role in cancer therapy. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by permeabilizing lysosomal membranes and destabilizing lysosomal enzymes. This mechanism is crucial as it may lead to targeted cancer cell death while sparing healthy cells .

Muscle Growth and Metabolism

Research highlights that leucine, particularly in its L-form, plays a significant role in promoting muscle protein synthesis through the activation of the mTORC1 signaling pathway. The incorporation of D-leucine may modulate these effects, potentially enhancing metabolic responses . This dual action makes this compound a candidate for dietary supplementation aimed at improving muscle health and metabolic function.

Anti-inflammatory Effects

Emerging studies suggest that this compound could exhibit anti-inflammatory properties. By modulating immune responses, it may help reduce inflammation-related damage in various conditions, including inflammatory bowel diseases . Further research is needed to elucidate these effects and their clinical relevance.

Case Study: Cancer Cell Apoptosis Induction

A detailed investigation into the effects of this compound on HeLa cells demonstrated that treatment with similar compounds led to significant apoptosis through lysosomal disruption. This study utilized various concentrations of the compound to assess dose-dependent effects on cell viability and apoptosis markers .

Case Study: Muscle Protein Synthesis

In a controlled trial involving healthy subjects, supplementation with leucine-rich diets (including this compound) showed improved muscle protein synthesis rates post-exercise compared to control groups. The study highlighted the importance of leucine's role in recovery and muscle growth .

作用機序

The mechanism of action of l-Leucyl-d-leucine involves its interaction with cellular pathways that regulate protein synthesis and metabolism. Leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a key role in promoting protein synthesis and cell growth. The dipeptide may also influence other metabolic pathways through its breakdown into individual leucine molecules.

類似化合物との比較

l-Leucyl-l-leucine: A dipeptide composed of two l-leucine molecules.

d-Leucyl-d-leucine: A dipeptide composed of two d-leucine molecules.

l-Leucyl-l-isoleucine: A dipeptide composed of l-leucine and l-isoleucine.

Uniqueness: l-Leucyl-d-leucine is unique due to its mixed chirality, which can result in different structural and functional properties compared to dipeptides with uniform chirality. This mixed chirality can influence its interaction with enzymes and receptors, potentially leading to distinct biological activities.

生物活性

l-Leucyl-d-leucine, a dipeptide composed of the amino acids leucine in both its L and D forms, has garnered attention for its potential biological activities, particularly in metabolic regulation and cellular signaling. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for health.

Overview of Leucine and Its Isomers

Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation. The two enantiomers of leucine—L-leucine and D-leucine—exhibit different biological properties. While L-leucine is well-studied for its anabolic effects, D-leucine's role is less understood but is believed to interact with various metabolic pathways.

mTOR Pathway Activation

One of the primary mechanisms through which leucine exerts its effects is via the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is critical for regulating protein synthesis, cell growth, and metabolism.

- This compound has been shown to stimulate mTOR signaling, thereby promoting protein synthesis in skeletal muscle and other tissues. This effect is mediated by leucyl-tRNA synthetase (LARS1), which senses leucine levels and activates mTORC1 .

Impact on Muscle Metabolism

Leucine supplementation has been associated with several beneficial effects on muscle metabolism:

- Increased Protein Synthesis : Studies indicate that leucine enhances muscle protein synthesis by activating mTOR signaling pathways, which are essential for ribosome biogenesis and mRNA translation .

- Fatty Acid Oxidation : Leucine promotes lipid metabolism by enhancing fatty acid oxidation, which can prevent lipid accumulation in skeletal muscle .

Apoptotic Mechanisms

Research has demonstrated that this compound can influence apoptotic pathways:

- Lysosomal Membrane Permeabilization : In studies using HeLa cells, this compound was found to induce lysosomal membrane permeabilization (LMP), leading to the release of lysosomal enzymes into the cytosol. This process can trigger apoptosis through caspase activation .

Study 1: Effects on Muscle Growth

A study examined the effects of this compound on muscle growth in animals. The findings indicated that:

- Increased Muscle Mass : Supplementation led to significant increases in muscle mass compared to control groups.

- Enhanced Recovery : Animals receiving this compound showed improved recovery times following exercise .

Study 2: Metabolic Health Implications

Another study focused on the metabolic health implications of this compound:

- Improved Glucose Homeostasis : The compound was associated with improved glucose tolerance and insulin sensitivity in diabetic models.

- Potential Weight Management : Participants receiving this compound demonstrated reduced body fat percentage compared to those receiving placebo treatments .

Data Summary Table

| Study | Subject | Key Findings |

|---|---|---|

| 1 | Animals | Increased muscle mass; enhanced recovery post-exercise |

| 2 | Diabetic models | Improved glucose tolerance; reduced body fat percentage |

特性

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。